![molecular formula C22H22N2O5S2 B6561048 3,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946260-21-5](/img/structure/B6561048.png)

3,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

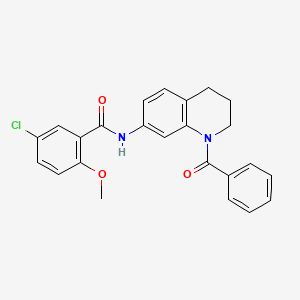

The compound is an organic molecule with several functional groups, including a benzamide group, a thiophene group, and a tetrahydroquinoline group. These groups are common in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and thiophene groups are aromatic, while the tetrahydroquinoline group is a saturated cyclic amine .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis, or the thiophene group could participate in electrophilic aromatic substitution.Aplicaciones Científicas De Investigación

Organic Electronics and Conductive Polymers

Overview: DMOTB serves as a building block for the synthesis of conductive polymers and electroactive materials. Its unique structure contributes to its utility in organic electronics.

Applications:- Poly(3,4-ethylenedioxythiophene) (PEDOT) : DMOTB can be trans-esterified to form 3,4-ethylenedioxythiophene (EDOT), which is then polymerized to produce PEDOT. PEDOT is widely used as a conductive polymer in π-conjugated systems, such as organic solar cells, sensors, and flexible electronics .

- Poly(dimethoxythiophenes) : Polymerization of DMOTB yields poly(dimethoxythiophenes), which have potential applications in energy storage devices when electrochemically doped .

Photoinduced Energy Transfer Studies

Overview: DMOTB’s electronic properties make it suitable for investigating photoinduced energy transfer processes.

Applications:- N2S2-N4 Porphyrin Dyads : DMOTB is a precursor in the synthesis of porphyrin dyads. These dyads, containing both DMOTB and porphyrin moieties, are used to study energy transfer mechanisms in photoactive materials .

Chemical Synthesis and Intermediates

Overview: DMOTB’s reactivity allows it to participate in various chemical transformations.

Applications:- Monomer Synthesis : DMOTB can be synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane. It serves as a monomer for oligothiophenes and other organic compounds .

- Trans-Esterification : DMOTB can be trans-esterified to form EDOT, as mentioned earlier .

Direcciones Futuras

Propiedades

IUPAC Name |

3,4-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S2/c1-28-19-10-7-16(14-20(19)29-2)22(25)23-17-8-9-18-15(13-17)5-3-11-24(18)31(26,27)21-6-4-12-30-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNWSKXJJIIJDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6560989.png)

![3-fluoro-4-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6560997.png)

![4-chloro-N-(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6561005.png)

![2-[(5-chloro-2-methoxyphenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6561012.png)

![6-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6561018.png)

![N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B6561020.png)

![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B6561021.png)

![3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6561030.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B6561032.png)

![3,4-dimethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6561049.png)

![6-({4-[2-(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6561055.png)

![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate](/img/structure/B6561059.png)

![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6561066.png)